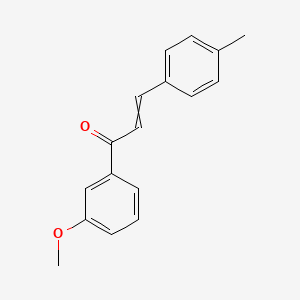
2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)- is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)-, also known as (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, is a compound with notable biological activities. This article aims to explore its pharmacological effects, synthesis methods, and potential applications in various fields such as pharmaceuticals and cosmetics.
- Molecular Formula : C17H16O2
- Molecular Weight : 252.31 g/mol
- CAS Number : 41564-65-2
- Melting Point : 130 °C
Anticancer Properties
Recent studies have demonstrated the potential anticancer properties of this compound. For instance, it has been evaluated for its ability to inhibit microtubule assembly, a critical process for cancer cell division. At a concentration of 20.0 μM, it showed significant inhibition rates (40.76–52.03%) in microtubule-destabilizing assays, suggesting its potential as an anticancer agent targeting breast cancer cells (MDA-MB-231) .
Apoptosis Induction
In vitro studies indicated that this compound can induce apoptosis in cancer cells. Specifically, at a concentration of 1.0 μM, it caused morphological changes in MDA-MB-231 cells and enhanced caspase-3 activity by 1.33–1.57 times at 10.0 μM . This suggests that the compound may trigger programmed cell death mechanisms in tumor cells.
Antioxidant Activity
The antioxidant properties of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one have been highlighted in research focusing on its ability to scavenge reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases due to its biological activity . Its structural features allow for modifications that can enhance efficacy and reduce side effects.
Cosmetic Industry
In cosmetics, it is utilized for its antioxidant and anti-inflammatory effects, contributing to improved skin health and appearance. Its incorporation into skincare products aims to harness these beneficial properties for consumer products .
Material Science
Research has also explored the use of this compound in the development of organic light-emitting diodes (OLEDs), indicating its versatility beyond biological applications .
Table: Summary of Biological Activities
Case Studies
- Microtubule Destabilization Study : A study conducted on various chalcone derivatives including (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one highlighted its role in disrupting microtubule dynamics, which is essential for cancer cell proliferation .
- Apoptosis in Breast Cancer Cells : In vitro experiments showed that treatment with this compound resulted in significant morphological changes indicative of apoptosis in breast cancer cell lines, alongside increased caspase activity .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-6-8-14(9-7-13)10-11-17(18)15-4-3-5-16(12-15)19-2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORRVWNYQDPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387084 |
Source


|
| Record name | 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52182-26-0 |
Source


|
| Record name | 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













